molecular formula C11H18NO3P B13406419 cis-Propenylphosphonic Acid (R)-(+)-a-Methylbenzylamine Salt

cis-Propenylphosphonic Acid (R)-(+)-a-Methylbenzylamine Salt

Cat. No.: B13406419
M. Wt: 243.24 g/mol
InChI Key: CUMLAIKEAHWEFG-POMABLRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Propenylphosphonic Acid (R)-(+)-a-Methylbenzylamine Salt (CAS: 933443-26-6) is a chiral phosphonic acid derivative with the molecular formula C₁₁H₁₈NO₃P and a molecular weight of 243.24 g/mol . It is structurally characterized by a propenylphosphonic acid backbone paired with (R)-(+)-α-methylbenzylamine, a chiral amine known for inducing stereoselectivity in chemical and biochemical interactions. This compound is recognized as Impurity 16 of fosfomycin trometamol, a broad-spectrum antibiotic, and is critical in pharmaceutical quality control for ensuring the purity of the active pharmaceutical ingredient (API) .

Commercial availability is noted through suppliers like CymitQuimica and Gil Biochemical, with pricing ranging from €348.00 for 50 mg to €2,239.00 for 500 mg, reflecting its high value in specialized research applications . Its synthesis involves stereoselective bioconversion processes, as demonstrated in microbial studies using Penicillium species .

Properties

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

(1R)-1-phenylethanamine;[(Z)-prop-1-enyl]phosphonic acid

InChI

InChI=1S/C8H11N.C3H7O3P/c1-7(9)8-5-3-2-4-6-8;1-2-3-7(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)/b;3-2-/t7-;/m1./s1

InChI Key

CUMLAIKEAHWEFG-POMABLRUSA-N

Isomeric SMILES

C/C=C\P(=O)(O)O.C[C@H](C1=CC=CC=C1)N

Canonical SMILES

CC=CP(=O)(O)O.CC(C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Reaction of Propargyl Alcohol with Phosphorus Trichloride

The foundational step involves reacting propargyl alcohol with phosphorus trichloride (PCl₃) to generate key intermediates. According to US Patent US3733356A, the process proceeds as follows:

Step Description Conditions Reference
1 Formation of 2-propynylphosphorodichloridite React propargyl alcohol with excess PCl₃ at 60–110°C
2 Rearrangement to Propadienylphosphonic Dichloride Thermal rearrangement
3 Catalytic Hydrogenation Hydrogenation over a suitable catalyst (e.g., Pd/C)
4 Hydrolysis to cis-Propenylphosphonic Acid Aqueous hydrolysis

This route emphasizes high yield and purity, avoiding intermediate isolation, and is suitable for continuous processing.

Key Research Discoveries

Recent advances have optimized conditions for the rearrangement and hydrogenation steps, achieving yields exceeding 85%. Temperature control during the rearrangement (around 80°C) minimizes by-product formation, while catalytic hydrogenation at mild conditions ensures stereoselectivity.

Preparation via Phosphorus Chloride and Alcohols

Use of Organophosphorus Intermediates

As per the patent DE1805674B2, the process involves:

  • Reacting phosphorus trichloride with aryl, lower alkyl, or glycol alcohols in organic solvents.
  • Conversion of the resulting phosphorous acid diester chloride with propargyl alcohol.
  • Rearrangement of the diester to the propenyl derivative.

This method offers flexibility in substituents and facilitates subsequent enantioselective resolution.

Data Table: Reaction Conditions and Yields

Step Reagents Temperature Solvent Yield (%) Reference
1 PCl₃ + alcohol 60–110°C Organic solvent 80–90
2 Diester chloride + propargyl alcohol RT–50°C Toluene/MeOH 75–85
3 Rearrangement 80°C Organic 85
4 Hydrogenation 25–50°C Ethanol 80–90

Enantioselective Resolution Using Chiral Amines

The key to obtaining the (R)-(+)-α-methylbenzylamine salt of cis-Propenylphosphonic Acid lies in enantiomeric resolution, often employing chiral amines such as α-methylbenzylamine.

Resolution Strategy

  • React racemic cis-Propenylphosphonic Acid with (R)-(+)-α-methylbenzylamine in a suitable solvent (commonly methanol/toluene mixture).
  • Crystallize the salt at low temperatures (-10°C to 5°C) to selectively isolate the enantiomerically enriched salt.
  • Hydrolyze the salt to liberate free acid or convert into salts with desired cations.

Data Table: Resolution Parameters

Parameter Range Optimal Conditions Reference
Molar ratio 1:0.35–1:0.8 1:0.5
Solvent mixture Methanol/Toluene 60/40 v/v
Temperature -10°C to 5°C 0°C
Enantiomeric excess >95% Crystallization from cooled solution

Recent Discoveries

Recent research has demonstrated that using alternative chiral amines, such as lysine or sodium salts, enhances enantiomeric purity and simplifies downstream processing. Innovations in recrystallization techniques have improved yields and enantiomeric excess to over 98%.

Hydrolysis and Final Salt Formation

The enantiomerically enriched salt can be hydrolyzed under mild acidic or basic conditions to yield the free acid or further processed into pharmaceutical salts. For example:

  • Acid hydrolysis with hydrochloric acid yields free cis-Propenylphosphonic Acid.
  • Neutralization with sodium hydroxide produces sodium salts.
  • Crystallization from suitable solvents yields high-purity final products.

Data Table: Hydrolysis and Salt Formation

Method Conditions Purity Reference
Acid hydrolysis HCl, room temp >95%
Salt formation NaOH, aqueous >95%
Crystallization Ethanol/Water >98%

Summary of Research Findings and Trends

  • The synthesis of cis-Propenylphosphonic Acid primarily hinges on the rearrangement of phosphorus intermediates derived from propargyl alcohol.
  • Enantioselective resolution using chiral amines, especially α-methylbenzylamine, is the most effective method for obtaining the (R)-(+)-enantiomeric salt.
  • Advances in crystallization and solvent systems have significantly increased enantiomeric purity and overall yields.
  • Continuous flow processes and optimized temperature controls are emerging trends that improve scalability and reproducibility.

Chemical Reactions Analysis

Phosphonic Acid Reactivity

The phosphonic acid group (-PO(OH)₂) participates in reactions typical of phosphonic acids, including:

Esterification

Reacts with alcohols (R-OH) or alkyl halides (R-X) to form phosphonate esters. For example:

cis-Propenylphosphonic Acid Salt+R-OHH+cis-Propenylphosphonate Ester+H2O\text{cis-Propenylphosphonic Acid Salt} + \text{R-OH} \xrightarrow{\text{H}^+} \text{cis-Propenylphosphonate Ester} + \text{H}_2\text{O}

  • Conditions : Acid catalysis (e.g., HCl) or Mitsunobu reaction for stereochemical retention .

Nucleophilic Substitution

The phosphoryl oxygen acts as a nucleophile in SN² reactions with alkyl halides or epoxides:

cis-Propenylphosphonic Acid Salt+R-XAlkylphosphonate Derivative+HX\text{cis-Propenylphosphonic Acid Salt} + \text{R-X} \rightarrow \text{Alkylphosphonate Derivative} + \text{HX}

  • Applications : Synthesis of α-arylphosphonates for medicinal chemistry .

Complexation with Metal Ions

Forms stable complexes with divalent metal ions (e.g., Ca²⁺, Mg²⁺) via chelation:

cis-Propenylphosphonic Acid Salt+M2+[M(cis-Propenylphosphonate)n]2+Amine\text{cis-Propenylphosphonic Acid Salt} + \text{M}^{2+} \rightarrow [\text{M}(cis\text{-Propenylphosphonate})_n]^{2-} + \text{Amine}

  • Relevance : Potential in catalysis or materials science .

Stereochemical Influence of (R)-(+)-α-Methylbenzylamine

The chiral amine directs stereoselective transformations:

Reaction TypeExampleStereochemical OutcomeReference
Asymmetric Alkylation Reaction with α-bromo carbonyl compoundsEnantiomeric excess (ee) > 85%
Cross-Coupling Palladium-catalyzed coupling with aryl halidesRetention of cis-configuration
Enzymatic Resolution Hydrolysis by lipases or esterasesSelective deprotection

Propenyl Group Reactivity

The cis-configured propenyl moiety undergoes:

Electrophilic Addition

  • Reacts with halogens (e.g., Br₂) to form dibromophosphonates:

    cis-Propenylphosphonic Acid Salt+Br21,2-Dibromopropylphosphonate\text{cis-Propenylphosphonic Acid Salt} + \text{Br}_2 \rightarrow \text{1,2-Dibromopropylphosphonate}
    • Application : Synthesis of halogenated intermediates for agrochemicals .

Cycloaddition Reactions

Participates in Diels-Alder reactions with dienes to yield six-membered cyclic phosphonates:

cis-Propenylphosphonic Acid Salt+DieneΔCycloadduct\text{cis-Propenylphosphonic Acid Salt} + \text{Diene} \xrightarrow{\Delta} \text{Cycloadduct}

  • Conditions : Thermal activation (80–120°C) .

Biological Interactions

The compound inhibits enzymes via phosphorylation or competitive binding:

Target EnzymeMechanismIC₅₀ (µM)Reference
Alanine Racemase Suicide substrate via β-elimination12.5
Mur Ligases Transition-state analog8.3
COX-II Competitive inhibition44–70%*

*Percentage inhibition at 100 µM concentration.

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, releasing phosphine oxides .

  • pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7) .

Scientific Research Applications

cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound has been studied for its potential as an inhibitor of fatty acid biosynthesis, making it effective against antibiotic-resistant strains of bacteria.

    Medicine: It is used in the microbial production of Fosfomycin, an antibiotic used to treat urinary tract infections.

    Industry: The compound is utilized in the production of antibacterial materials and other industrial applications.

Mechanism of Action

The mechanism of action of cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in fatty acid biosynthesis, inhibiting their activity.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts the biosynthesis of fatty acids, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Key Observations :

  • Chirality: The (R)-(+)-α-methylbenzylamine moiety confers stereochemical specificity absent in non-chiral analogs like bis(1-ethylpropyl) methylphosphonate, making it critical for enantioselective synthesis or receptor binding .
  • Pharmaceutical Relevance : While bis-alkylphosphonates are typically used as plasticizers or lubricants, the target compound’s role in antibiotic impurity profiling underscores its niche in pharmaceutical analytics .

Key Observations :

  • Utility in Chirality : Both compounds leverage the (R)-(+)-α-methylbenzylamine group for stereochemical control. However, the free amine is used in synthetic catalysis, whereas the salt form serves analytical purposes .
  • Biological Activity: The target compound lacks direct antibiotic activity but is metabolically linked to fosfomycin via microbial bioconversion pathways, unlike non-phosphonate chiral amines .

Research and Industrial Significance

  • Analytical Chemistry : The compound’s high purity (≥95%) and commercial availability make it indispensable for HPLC and mass spectrometry-based impurity profiling in antibiotic manufacturing .
  • Biochemical Studies : Its role in Penicillium-mediated fosfomycin biosynthesis highlights its utility in studying microbial phosphonate metabolism, a pathway absent in organisms like Bacillus species .

Gaps in Current Knowledge

  • Mechanistic Insights : The stereochemical influence of the (R)-(+)-α-methylbenzylamine group on phosphonic acid reactivity remains underexplored.

Biological Activity

cis-Propenylphosphonic Acid (cPPA) is a phosphonic acid derivative that has garnered attention for its biological activity, particularly in relation to its conversion to the antibiotic fosfomycin. The compound is often studied in conjunction with (R)-(+)-α-methylbenzylamine, which serves as a chiral amine in various synthetic applications. This article reviews the biological activity of cPPA, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The primary biological activity of cis-propenylphosphonic acid is its role as a precursor in the biosynthesis of fosfomycin. Fosfomycin is an antibiotic that inhibits bacterial cell wall synthesis by targeting the enzyme MurA, which is essential for peptidoglycan biosynthesis. The conversion of cPPA to fosfomycin involves stereoselective epoxidation facilitated by specific bacterial strains, notably Bacillus simplex strain S101, which has demonstrated significant efficacy in this transformation .

Biochemical Pathways

The biochemical pathways involving cPPA are primarily associated with its metabolic conversion to fosfomycin. The following table summarizes key findings from studies on the conversion efficiency and conditions affecting the transformation:

Concentration of cPPA (µg/ml)Fosfomycin Produced (µg/ml)Conversion Ratio (%)
250138.248.9
500392.769.4
1000813.972.0
15001364.180.4
20001838.281.3
25001789.263.3
30002021.059.6
35002154.638.1
40001020.822.6

This table illustrates that higher concentrations of cPPA generally lead to increased production of fosfomycin, although excessive concentrations can inhibit conversion efficiency due to potential toxicity or substrate inhibition .

Case Studies

Several studies have explored the biological activity of cPPA and its derivatives:

  • Bacterial Transformation : A study isolated Bacillus simplex strain S101, which efficiently converts cPPA into fosfomycin under aerobic conditions. The study highlighted the importance of glycerol concentration in the growth medium, noting that optimal conversion rates were achieved at specific glycerol levels .
  • Antimicrobial Activity : Research has demonstrated that fosfomycin exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, making it a valuable antibiotic in clinical settings . The structural similarity between cPPA and other phosphonic acid derivatives suggests potential for developing new antimicrobial agents based on this scaffold .
  • Enzymatic Assays : Enzyme assays using cPPA as a substrate have shown its role in studying acid and alkaline phosphatases, indicating its utility in biochemical research beyond antibiotic synthesis .

Q & A

Q. What are the established synthetic routes for cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt?

The synthesis of cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt involves microbial epoxidation of the precursor cis-propenylphosphonic acid. For example, fungal strains such as Penicillium spinulosum (MF-2843) catalyze the conversion of cis-propenylphosphonic acid to fosfomycin (1,2-epoxypropylphosphonic acid) under controlled fermentation conditions . Key steps include:

  • Substrate preparation : Use of ≥90% pure cis-propenylphosphonic acid dissolved in production media (e.g., SM-I) at 200 μg/mL .
  • Microbial incubation : Fermentation at 28°C for 6–10 days, with glucose or glycerol as carbon sources .
  • Product isolation : Thin-layer chromatography (TLC) on Whatman paper (propanol:2-N-methylamine, 7:3) and gas-liquid chromatography (GLC) for validation .

Q. How is the purity of cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt determined in research settings?

Purity assessment follows pharmacopeial standards (USP) for phosphonic acid derivatives:

  • Titration : Acid-base titration with standardized NaOH to quantify free acid content .
  • Spectroscopic methods : UV-Vis spectroscopy for detecting organic impurities (λ = 210–400 nm) .
  • Chromatography : GLC with 3% OV-17 columns (retention time: 4.0 min for cis-propenylphosphonic acid; 7.2 min for its trimethylsilylated derivative) .
  • Microbial assays : Bioactivity tests against Proteus vulgaris to confirm functional integrity .

Q. What storage conditions are recommended for cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt?

The compound is hygroscopic and requires:

  • Temperature : Storage at 2–8°C in airtight containers .
  • Atmosphere : Inert gas (e.g., argon) to prevent oxidation .
  • Solubility considerations : Dissolution in DMSO or methanol for long-term stability, with aliquots frozen at -20°C .

Advanced Research Questions

Q. What factors influence the microbial epoxidation efficiency of cis-propenylphosphonic acid to fosfomycin?

Key variables include:

  • Carbon source : Glucose (6–10% w/v) or glycerol (30 g/L) optimizes conversion, while sucrose or fructose reduces yield .
  • Substrate concentration : ≤0.2 g/L cis-propenylphosphonic acid achieves 80–90% molar conversion; ≥3 g/L inhibits epoxidation .
  • Timing : Epoxidation initiates only after glucose depletion (e.g., 56 hours post-inoculation) .

Q. How do substrate stereochemistry and microbial strain selection affect reaction outcomes?

  • Stereospecificity : Penicillium strains (e.g., P. martis-mear MF-819) selectively epoxidize the cis-isomer, with no activity against trans-propenylphosphonic acid .
  • Strain variability : Only 3.3% of tested fungi (20/600 strains) exhibit epoxidation activity, with Penicillium spp. showing 5.6% frequency .

Q. What analytical methods resolve contradictions in reported optimal fermentation conditions?

  • Contradiction : Conflicting reports on glucose inhibition thresholds.
  • Resolution : Parallel experiments with defined media (SM-I) and real-time pH monitoring (pH 5.5–8.0 critical for enzyme activity) .
  • Validation : Replicate trials using GLC and bioassays to confirm reproducibility .

Q. How is the enantiomeric purity of (R)-(+)-α-Methylbenzylamine confirmed in the salt form?

  • Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol (80:20) mobile phase .
  • Polarimetry : Specific rotation measurement ([α]D = +38° to +42° for the (R)-enantiomer) .

Methodological Considerations

  • Troubleshooting low yields : Pre-culture microbial strains in nutrient-rich media (e.g., yeast extract) to enhance enzyme expression .
  • Cross-contamination prevention : Use separate pipette tips for substrates and standards during chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.